Product packaging for Sulfated pentagalloyl glucose(Cat. No.:CAS No. 179465-88-4)

Sulfated pentagalloyl glucose

Cat. No.: B065353
CAS No.: 179465-88-4
M. Wt: 2471.4 g/mol
InChI Key: LBWYLPIZCCOUQX-MWKYKVQMSA-A
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfated pentagalloyl glucose is a chemically modified derivative of the natural polyphenol, pentagalloyl glucose (PGG). This synthetic sulfation significantly enhances the compound's water solubility and alters its bioactivity, making it a potent and selective inhibitor of various enzymes, most notably heparanase. Heparanase is a key endoglycosidase that cleaves heparan sulfate proteoglycans in the extracellular matrix and basement membranes, an activity strongly associated with tumor metastasis, angiogenesis, and inflammation. By effectively blocking heparanase, this compound provides a powerful tool for investigating cancer cell invasion, tumor progression, and inflammatory processes in model systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H17Na15O71S15 B065353 Sulfated pentagalloyl glucose CAS No. 179465-88-4

Properties

CAS No.

179465-88-4

Molecular Formula

C41H17Na15O71S15

Molecular Weight

2471.4 g/mol

IUPAC Name

pentadecasodium;[2,3-disulfonatooxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfonatooxybenzoyl)oxy]oxan-2-yl]methoxycarbonyl]phenyl] sulfate

InChI

InChI=1S/C41H32O71S15.15Na/c42-36(12-1-17(98-113(47,48)49)28(108-123(77,78)79)18(2-12)99-114(50,51)52)92-11-27-33(94-37(43)13-3-19(100-115(53,54)55)29(109-124(80,81)82)20(4-13)101-116(56,57)58)34(95-38(44)14-5-21(102-117(59,60)61)30(110-125(83,84)85)22(6-14)103-118(62,63)64)35(96-39(45)15-7-23(104-119(65,66)67)31(111-126(86,87)88)24(8-15)105-120(68,69)70)41(93-27)97-40(46)16-9-25(106-121(71,72)73)32(112-127(89,90)91)26(10-16)107-122(74,75)76;;;;;;;;;;;;;;;/h1-10,27,33-35,41H,11H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91);;;;;;;;;;;;;;;/q;15*+1/p-15/t27-,33-,34+,35-,41+;;;;;;;;;;;;;;;/m1.............../s1

InChI Key

LBWYLPIZCCOUQX-MWKYKVQMSA-A

SMILES

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

pentakis(3,4,5-trihydroxybenzoate)-beta-D-glucopyranose hydrogen sulfate, sodium salt
Y-ART 3
Y-ART-3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sulfated Pentagalloyl Glucose

Strategies for Chemical Sulfation of Pentagalloyl Glucose

The sulfation of PGG, a molecule with numerous hydroxyl groups, presents a synthetic challenge due to the potential for multiple products and side reactions. nih.gov Strategies have been developed to control the reaction and yield the desired sulfated analogues.

A direct, one-step approach is often employed for the sulfation of PGG. nih.gov This methodology involves reacting the parent compound, pentagalloyl glucopyranoside, with a suitable sulfating agent in a single reaction vessel. This approach is advantageous for its simplicity and efficiency, aiming to introduce multiple sulfate (B86663) groups onto the molecule in one synthetic operation. nih.gov

The choice of sulfating agent is critical for a successful reaction. Sulfur trioxide amine complexes are widely used for the sulfation of molecules containing alcohol or phenol (B47542) groups. nih.gov The trimethylamine-sulfur trioxide complex (Me₃N·SO₃) is a particularly effective reagent for this purpose. nih.govnih.govsigmaaldrich.com This complex acts as a source of sulfur trioxide (SO₃), a potent electrophile that reacts with the nucleophilic hydroxyl groups of pentagalloyl glucose. multichemexports.com The trimethylamine (B31210) component serves to moderate the reactivity of SO₃, making the reaction more controllable and preventing degradation of the starting material. nih.govmultichemexports.com In the synthesis of sulfated pentagalloyl glucoside, a significant excess of the trimethylamine-sulfur trioxide complex is used to drive the reaction towards per-sulfation. nih.gov

To enhance reaction rates and improve yields, modern synthetic techniques such as microwave-assisted synthesis are utilized. nih.gov Conventional heating methods for the sulfation of complex molecules can require long reaction times, from hours to several days. nih.gov In contrast, microwave irradiation can significantly shorten the reaction time. For the synthesis of sulfated pentagalloyl glucoside, the reaction mixture is microwaved at 100 °C for 2 hours. nih.gov This rapid and efficient heating is a key feature of the optimized protocol, facilitating the construction of libraries of per-sulfated small molecules for further study. nih.gov The reaction is typically carried out in a mixture of polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN). nih.gov

Post-Synthetic Purification and Characterization for Research Integrity

Following the synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the sulfated pentagalloyl glucose for any subsequent biological or chemical studies. nih.govnih.gov

The crude product from the sulfation reaction is a mixture that requires purification to isolate the desired sulfated compound. nih.gov Size Exclusion Chromatography (SEC), also known as gel filtration, is a key technique used for this purpose. nih.govcytivalifesciences.com SEC separates molecules based on their size; larger molecules elute first, while smaller molecules, such as unreacted reagents or byproducts, are retained longer. cytivalifesciences.com For the purification of sulfated pentagalloyl glucoside, a G-10 size exclusion column is employed. nih.gov After initial purification, an ion exchange chromatography step is often used to convert the product into a specific salt form, such as the sodium salt, yielding the final product as a white fluffy solid. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of sulfated polyphenols. nih.govnih.gov Reversed-phase HPLC can be challenging for highly water-soluble sulfated compounds, but specialized columns and mobile phases can be developed for effective separation. nih.govresearchgate.net The development of robust HPLC methods is crucial for assessing the purity of the final product. nih.gov

Once purified, the structure of the sulfated product must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this structural elucidation. nih.govnih.gov Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired to provide detailed information about the molecule's framework. The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, and the introduction of sulfate groups causes characteristic changes in the spectrum of the parent pentagalloyl glucose molecule. nih.gov

Table 1: NMR Spectroscopic Data for Sulfated Pentagalloyl Glucoside nih.gov

Technique Observed Chemical Shifts (δ, ppm)
¹H-NMR (D₂O, 400 MHz) 8.11–7.40 (m, 10 H), 6.51–6.47 (m, 1 H), 6.11–6.18 (m, 1 H), 5.79–5.97 (m, 2 H), 4.85–4.60 (m, 3 H)
¹³C-NMR (D₂O, 100 MHz) 166.39, 165.70, 165.40, 164.71, 150.62, 150.53, 147.82, 147.43, 147.17, 145.69, 145.53, 126.34, 122.42, 122.22, 122.17, 121.98, 120.97, 119.74, 118.99, 118.69, 115.32, 93.04, 74.5, 72.24, 71.59, 68.90, 63.50

Data acquired in Deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm). m = multiplet.

Mass Spectrometry (MS) is another indispensable technique for characterizing sulfated carbohydrates. nih.govnih.gov Soft ionization techniques like Electrospray Ionization (ESI) are used to transfer these highly charged, non-volatile molecules into the gas phase with minimal fragmentation. nih.gov MS analysis provides a precise mass-to-charge ratio (m/z), which allows for the determination of the molecular weight of the sulfated compound. This data confirms the number of sulfate groups that have been successfully added to the pentagalloyl glucose molecule. nih.gov

Exploration of Sulfation Degree and Positional Isomerism in Derivatives

The synthetic derivatization of pentagalloyl glucose through sulfation introduces a significant degree of molecular complexity. Research into the sulfation of this polyphenolic compound has focused on controlling the extent of sulfation and understanding the resulting isomeric diversity. This exploration is crucial as the degree and position of sulfate groups can profoundly influence the biological activity of the derivatives.

The chemical sulfation of pentagalloyl glucose has been achieved using reagents such as the trimethylamine–sulfur trioxide complex. nih.gov This method, however, typically results in a heterogeneous mixture of products with varying degrees of sulfation. The reaction yields a range of sulfated species, from partially to fully sulfated molecules, with the distribution of these products being a key area of investigation.

Detailed analysis of the sulfated pentagalloyl glucoside mixture has revealed the presence of multiple derivatives with different numbers of sulfate groups. nih.gov Characterization of this mixture has shown a distribution of species ranging from seven to twelve sulfate groups per molecule of pentagalloyl glucose. The predominant species in this mixture has been identified as the deca-sulfated derivative. nih.gov This suggests that, under the specific reaction conditions employed, the addition of ten sulfate groups is the most statistically favored outcome.

The following table summarizes the observed distribution of sulfated derivatives of pentagalloyl glucose obtained from a chemical synthesis approach.

Table 1: Distribution of this compound Derivatives

Degree of Sulfation Derivative Name Abundance
7 Hepta-sulfated pentagalloyl glucose Minor component
8 Octa-sulfated pentagalloyl glucose Minor component
9 Nona-sulfated pentagalloyl glucose Minor component
10 Deca-sulfated pentagalloyl glucose Major component
11 Undeca-sulfated pentagalloyl glucose Minor component
12 Dodeca-sulfated pentagalloyl glucose Minor component

While the degree of sulfation has been characterized to some extent, the precise positional isomerism of these derivatives remains a complex challenge. The pentagalloyl glucose molecule possesses numerous potential sites for sulfation on the hydroxyl groups of its five galloyl moieties and the glucose core. The non-specific nature of the sulfating agent leads to a statistical distribution of sulfate groups across these available positions, resulting in a complex mixture of positional isomers for each degree of sulfation.

For the major deca-sulfated product, it has been proposed that this corresponds to an average of two sulfate groups per galloyl aromatic ring. nih.gov However, the exact substitution pattern on each ring and on the glucose core has not been fully elucidated. The generation of specific positional isomers would necessitate the use of regioselective synthetic strategies, potentially involving the use of protecting groups to selectively shield certain hydroxyl groups from sulfation. Such approaches, while common in carbohydrate chemistry for achieving regioselectivity, have not been extensively reported for the sulfation of pentagalloyl glucose.

The characterization of these complex mixtures of positional isomers is analytically demanding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to analyze the bulk mixture, but resolving the signals of individual isomers is often intractable without prior separation. nih.gov Therefore, the current understanding of positional isomerism in this compound derivatives is largely based on the average distribution of sulfate groups rather than the isolation and characterization of discrete, single-isomer compounds. Further research employing advanced separation techniques coupled with high-resolution analytical methods is required to fully map the landscape of positional isomers generated during the sulfation of pentagalloyl glucose.

Molecular and Biochemical Mechanisms of Action of Sulfated Pentagalloyl Glucose

Mechanism of Action as a Glycosaminoglycan Mimetic

Sulfated glycosaminoglycans are complex polysaccharides that play crucial roles in various biological processes, including cell signaling, inflammation, and hemostasis, by interacting with a wide array of proteins. nih.govnih.gov SPGG is designed to mimic the structure and function of these endogenous molecules, particularly heparin. nih.govnih.gov

The fundamental principle behind SPGG's design is the creation of an anionic scaffold that targets the highly electropositive heparin-binding sites on proteins. nih.gov Natural SGAGs interact with proteins primarily through electrostatic interactions between their negatively charged sulfate (B86663) and carboxyl groups and the positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface. nih.govnih.gov SPGG, a unique non-saccharide GAG mimetic, features multiple sulfate groups on an aromatic scaffold, enabling it to effectively bind to these cationic sites on various proteins. nih.gov This interaction is not solely dependent on electrostatic forces; nonionic forces contribute significantly, suggesting a strong possibility of specific interactions and recognition beyond simple charge-based attraction. acs.org

By binding to the SGAG-binding sites on proteins, SPGG can modulate their function in a manner analogous to natural GAGs. This mimicry allows SPGG to interfere with or enhance protein-receptor interactions, regulate enzyme activity, and influence cell signaling pathways. nih.govresearchgate.net For instance, the binding of SPGG to growth factors or cytokines can prevent them from interacting with their cell surface receptors, thereby inhibiting downstream signaling cascades. This mechanism is central to its observed anti-inflammatory and anticancer activities. nih.govresearchgate.net

Enzymatic Inhibition and Allosteric Modulation

A primary and well-studied mechanism of SPGG is its ability to act as a potent, allosteric inhibitor of specific enzymes, most notably coagulation factors. acs.orgnih.gov

SPGG has been identified as a potent inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. nih.govnih.gov Unlike many anticoagulants that target the active site of the enzyme, SPGG functions as a noncompetitive, allosteric inhibitor. acs.orgbohrium.com This means it binds to a site remote from the enzyme's active site, inducing a conformational change that leads to a significant dysfunction in the catalytic apparatus without affecting the initial binding of the substrate (Michaelis complex formation). acs.org The inhibitory potency of SPGG against FXIa is influenced by its degree of sulfation, with a decasulfated derivative showing optimal activity. acs.org

Inhibition of Human Factor XIa by SPGG Variants
SPGG VariantLevel of SulfationIC₅₀ (μg/mL)
β-SPGG-2Lower1.2 ± 0.1
β-SPGG-8HigherData not specified
Decasulfated SPGGOptimal (~10 sulfates)Data not specified

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data synthesized from multiple sources. acs.orgnih.gov

The allosteric nature of SPGG's interaction with FXIa is supported by kinetic studies showing a decrease in the maximum reaction velocity (Vmax) with no significant change in the Michaelis constant (Km). acs.org It is proposed that SPGG targets the highly electropositive heparin-binding site(s) on FXIa, which are distinct from the catalytic center. nih.govbohrium.com Acrylamide quenching experiments have confirmed that the binding of SPGG induces significant conformational changes in the active site of FXIa, impairing its function. acs.org Research suggests that SPGG may recognize more than one anion-binding, allosteric site on the FXIa molecule. acs.org The binding energy is primarily driven by nonionic forces, which account for approximately 87% of the total, indicating specific recognition of the allosteric site. acs.org

A crucial aspect of an anticoagulant's profile is its selectivity. SPGG demonstrates good selectivity for FXIa over other related serine proteases in the coagulation cascade, such as thrombin and Factor Xa. acs.org For example, a decasulfated SPGG variant was found to be over 79-fold more selective for FXIa than for thrombin and 296-fold more selective than for Factor Xa. acs.org While detailed inhibitory data for plasma kallikrein and activated protein C are not as extensively characterized in the provided context, the high selectivity for FXIa suggests a lower potential for off-target effects that are common with traditional anticoagulants. acs.org

Selectivity of Decasulfated SPGG
EnzymeSelectivity Ratio (vs. FXIa)
Thrombin>79-fold
Factor Xa>296-fold

Selectivity ratio indicates how many times more potent the inhibitor is for FXIa compared to the other enzymes. acs.org

Interference with Cellular Adsorption and Entry Pathways

Sulfated pentagalloyl glucose (SPGG) functions as a promiscuous small molecule mimetic of sulfated glycosaminoglycans (SGAGs), such as heparin and heparan sulfate. nih.govnih.gov These naturally occurring complex polysaccharides are present on cell surfaces and in the extracellular matrix, playing crucial roles in various biological processes, including pathogen attachment. nih.gov By mimicking these structures, SPGG can competitively interfere with the initial stages of infection for a variety of pathogens that exploit host SGAGs for cellular adsorption and entry.

The antiviral mechanism of many sulfated polyanions is attributed to their ability to inhibit the binding of a virus to host cells. researchgate.net In the case of Human Immunodeficiency Virus (HIV), a critical early step of infection involves the binding of the viral envelope glycoprotein (B1211001) to host cell receptors. Research has shown that this compound can inhibit HIV replication and its cytopathic effects in vitro. nih.gov The mode of action for sulfated compounds against viruses like HIV often involves blocking the interaction between the virus and its cellular receptors. By acting as a decoy, SPGG can prevent the virus from successfully adsorbing to the cell surface, thereby neutralizing its infectivity before entry.

SPGG demonstrates a potent ability to block the entry of diverse pathogens by targeting their reliance on heparan sulfate proteoglycans for initial host cell attachment.

Human Cytomegalovirus (HCMV): HCMV, a widespread herpesvirus, utilizes its surface glycoproteins, particularly glycoprotein B (gB), to bind to heparan sulfate chains on the host cell surface as a first step in the entry process. nih.gov SPGG is theorized to competitively inhibit this interaction. nih.gov Research indicates that the inhibitory effect of SPGG on HCMV entry is derived, at least in part, from its ability to bind directly to the viral glycoprotein gB. nih.gov By occupying the heparin-binding sites on the virus, SPGG effectively blocks HCMV's ability to attach to host cells, thus preventing infection. nih.gov

Chlamydia spp. : Infections by Chlamydia, a genus of obligate intracellular bacteria, are known to involve a heparin sulfate-like receptor on the host cell surface. nih.govnih.govresearchgate.net SPGG has proven to be an effective inhibitor of chlamydial infection in vitro. nih.gov It inhibits the formation of Chlamydia inclusions in a concentration-dependent manner. nih.govresearchgate.net Studies on C. muridarum and C. trachomatis show that SPGG can block infection when co-administered with the bacteria. nih.gov Furthermore, pre-treatment of HeLa cell monolayers with SPGG inhibits subsequent infection in a dose-dependent fashion. nih.govresearchgate.net The primary mechanism appears to be the binding of SPGG to the chlamydial elementary bodies (EBs), which significantly reduces their infectivity. nih.gov

Table 1: In Vitro Inhibitory Activity of SPGG against Chlamydia

Pathogen Strain Host Cell Metric Result Source
C. muridarum HeLa IC₅₀ 10 µg/ml nih.govresearchgate.net

Protein Binding and Stabilization Effects (drawing from PGG insights relevant to sulfation)

The protein binding characteristics of this compound can be understood by examining its parent compound, pentagalloyl glucose (PGG). PGG interacts with proteins through a surface adsorption mechanism, characterized by a high number of binding sites that effectively coat the protein surface. nih.govresearchgate.net This interaction can lead to the formation of PGG-protein complexes, promoting aggregation and precipitation. nih.govresearchgate.net PGG displays a high affinity for various proteins, including structural proteins like collagen and elastin (B1584352), as well as globular proteins such as bovine serum albumin. researchgate.netnih.gov

The addition of sulfate groups to the PGG structure enhances its ability to mimic natural SGAGs, allowing it to bind with high affinity to the heparin-binding sites found on certain proteins. nih.gov This targeted binding is exemplified by its potent and selective inhibition of human factor XIa, a serine protease involved in coagulation, where SPGG binds to the heparin-binding site and acts as an allosteric inhibitor. nih.gov

Therefore, the action of SPGG is twofold. It likely retains the general surface-binding properties of its PGG core, allowing for broad interactions with a variety of proteins. nih.govresearchgate.net Concurrently, the sulfation provides specificity, enabling it to competitively and strongly bind to heparin/heparan sulfate-binding domains on viral glycoproteins (like HCMV gB) and other host proteins, effectively blocking their normal biological interactions. nih.govnih.gov This dual-mechanism explains its pleiotropic effects as both a general protein-binding agent and a specific competitive inhibitor at SGAG-binding interfaces. Insights from molecular docking studies on PGG further illustrate the potential for strong interactions with various proteins, a property that is foundational to the activity of its sulfated derivative. mdpi.com

Table 2: Predicted Binding Affinities of Pentagalloyl Glucose (PGG) to Various Proteins

Target Protein Predicted Binding Energy (kcal/mol) Binding Characteristics Source
Matrix Metalloproteinase 2 (MMP 2) -8.2 Binds to catalytic site mdpi.com
Matrix Metalloproteinase 9 (MMP 9) -8.5 Binds to catalytic site mdpi.com
Matrix Metalloproteinase 12 (MMP 12) -8.3 Binds to catalytic site mdpi.com
Fibrin (D-dimer) -8.5 15 hydrogen bonds, 3 hydrophobic bonds mdpi.com

Preclinical Pharmacological Investigations of Sulfated Pentagalloyl Glucose

Antiviral Activities in In Vitro and In Vivo Models

SPGG has demonstrated a notable range of antiviral activities in preclinical studies, positioning it as a compound of interest for further investigation. Its mechanism of action is often attributed to its ability to mimic natural SGAGs like heparan sulfate (B86663), which many viruses use for initial attachment to host cells.

In vitro studies have established that sulfated pentagalloyl glucose is a potent inhibitor of various retroviruses. Research has shown that it can effectively inhibit Human Immunodeficiency Virus-1 (HIV-1), Human Immunodeficiency Virus-2 (HIV-2), and Simian Immunodeficiency Virus (SIV). nih.gov The primary mechanism of this inhibition is believed to be the prevention of the virus from adsorbing to CD4-positive cells, a critical first step in the viral lifecycle. nih.gov

An in vivo study utilizing a hu-PBL-SCID mouse model infected with HIV demonstrated the potential efficacy of SPGG. nih.gov In this model, treatment with the compound resulted in a significant reduction in detectable HIV, suggesting that it may be a potent anti-HIV agent. nih.gov

Table 1: In Vitro and In Vivo Anti-Retroviral Activity of this compound
VirusModelObserved EffectMechanism of Action
HIV-1, HIV-2, SIVIn Vitro (Cell Culture)Inhibition of viral replication and cytopathic effects. nih.govInhibition of viral adsorption to CD4-positive cells. nih.gov
HIVIn Vivo (hu-PBL-SCID mice)Significant reduction in HIV infection. nih.govNot explicitly stated, but likely related to adsorption inhibition.

The antiviral activity of this compound extends beyond retroviruses. As a heparan sulfate mimetic, it is investigated for activity against other pathogens that utilize cell surface heparan sulfate for entry. nih.gov This includes viruses such as the herpesvirus, human cytomegalovirus (HCMV), and certain bacterial pathogens. nih.gov The general mechanism for sulfated glycans against HCMV involves inhibiting viral attachment and entry by interacting with the virion. nih.gov

In the context of bacterial infections, SPGG has been evaluated for its inhibitory effects against Chlamydia. Given that a cell surface receptor similar to heparan sulfate is implicated in Chlamydia infections, SPGG was proposed as a potential prophylactic. nih.gov In vitro studies demonstrated that SPGG inhibits the infection of HeLa cells by C. trachomatis and C. muridarum in a dose-dependent manner. nih.gov

Table 2: In Vitro Efficacy of this compound Against Chlamydia
PathogenCell LineMethod of MeasurementOutcome
C. trachomatisHeLa cellsImmunofluorescence detection of Chlamydia inclusions. nih.govInhibition of infection. nih.gov
C. muridarumHeLa cellsImmunofluorescence detection of Chlamydia inclusions. nih.govInhibition of infection. nih.gov

Anticoagulant and Antithrombotic Research

The structural similarity of this compound to heparin and other SGAGs has prompted investigations into its anticoagulant and antithrombotic potential.

A key area of research has been the effect of SPGG on the intrinsic coagulation pathway. Studies have shown that SPGG is a potent and selective inhibitor of Factor XIa (FXIa), a serine protease in this pathway. nih.gov This inhibition of FXIa leads to a selective extension of the activated partial thromboplastin (B12709170) time (APTT) in human plasma and a delay in clotting in whole blood. nih.gov The potency of SPGG against FXIa was found to be in the nanomolar range, with high selectivity over other serine proteases like thrombin and Factor Xa. nih.gov

The interaction of SPGG with proteins is crucial to its pharmacological activity. Competitive binding studies have demonstrated that SPGG binds to the heparin-binding site of FXIa, suggesting an allosteric mechanism of inhibition. nih.gov

While direct studies on SPGG's interaction with serum albumin are limited, research on its non-sulfated precursor, pentagalloyl glucose (PGG), shows that it binds to bovine serum albumin (BSA) through a surface adsorption mechanism involving multiple binding sites. nih.gov This suggests that SPGG may also interact with serum albumin, which could influence its distribution and availability in the bloodstream.

The anticoagulant effects of many SGAGs are mediated by their interaction with antithrombin, a serine protease inhibitor. nih.gov Heparin, for instance, binds to antithrombin and accelerates its inhibition of thrombin and Factor Xa. nih.gov Given that SPGG functions as an SGAG mimetic, its anticoagulant properties are likely influenced by its interactions with antithrombin, potentiating the inhibition of coagulation factors.

Table 3: Anticoagulant Profile of this compound
ParameterFindingSignificance
Factor XIa InhibitionPotent and selective inhibitor (potency of 551 nM). nih.govTargets the intrinsic coagulation pathway. nih.gov
APTTSelective extension in human plasma. nih.govDemonstrates in vitro anticoagulant effect. nih.gov
MechanismAllosteric inhibition through binding to the heparin-binding site of FXIa. nih.govProvides insight into its molecular action.

Anti-Inflammatory Modulatory Effects (implied through SGAG mimicry)

Sulfated glycosaminoglycans are known to play crucial roles in modulating inflammation by interacting with a variety of proteins involved in inflammatory processes. nih.gov As a small-molecule mimetic of SGAGs, this compound is expected to possess anti-inflammatory properties. nih.gov This is supported by its ability to interact with proteins that bind to SGAGs, which can influence cell signaling and behavior related to inflammation. nih.gov While direct and extensive studies on the anti-inflammatory mechanisms of SPGG are still emerging, its role as an SGAG mimetic provides a strong rationale for its potential in modulating inflammatory responses.

Structure Activity Relationship Sar Studies of Sulfated Pentagalloyl Glucose

Contribution of Sulfate (B86663) Groups to Biological Activity

The addition of sulfate groups to the pentagalloyl glucose (PGG) molecule creates a sulfated pentagalloyl glucose (SPGG), a compound that acts as a small-molecule mimetic of sulfated glycosaminoglycans (SGAGs) like heparin. nih.gov This sulfation is critical for introducing new biological activities or enhancing existing ones, primarily by modulating interactions with various proteins. nih.gov

Importance of Specific Hydroxyl Sulfation Positions

The specific positioning of sulfate groups on the glucose core and galloyl substituents is crucial for biological function, a concept referred to as the "sulfation code". bohrium.com The spatial arrangement of these negatively charged sulfate groups dictates the molecule's ability to bind to specific sites on target proteins, thereby influencing processes like cell signaling and enzyme inhibition. nih.govbohrium.com The introduction of sulfate groups at specific hydroxyl positions can create unique binding motifs that are recognized by proteins. researchgate.net For example, a sulfated PGG was identified as a potent, allosteric inhibitor of Cathepsin G, with molecular modeling suggesting that it binds to a specific anion-binding sequence on the enzyme. researchgate.net This high-specificity interaction, driven by both ionic and non-ionic forces, underscores the importance of the precise placement of sulfate groups for achieving targeted biological activity. researchgate.net While the exact contribution of each possible sulfation position on the PGG molecule has not been fully elucidated, the principle of positional importance is a cornerstone of glycosaminoglycan science and is expected to hold true for SPGG. bohrium.comresearchgate.net

Role of the Pentagalloyl Glucose Core Structure in Activity

The pentagalloyl glucose (PGG) structure itself, independent of sulfation, possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. nih.govencyclopedia.pubmedchemexpress.com The arrangement of the five galloyl groups around the central glucose core is fundamental to these inherent activities.

Influence of Galloyl Substituents and Phenolic Hydroxyl Groups

The galloyl groups are indispensable for the biological activity of PGG. SAR studies on antidiabetic analogs of PGG have demonstrated that both the glucose core and the galloyl groups are critical for its function. nih.gov Research indicates that the galloyl groups attached to the 1, 2, 3, and 4 positions of the glucose are essential for insulin-mimicking activity, while the galloyl group at the 6-position is considered less critical. nih.gov This highlights that the number and position of these substituents are key to the molecule's efficacy. Furthermore, structure-activity relationship studies on the anti-herpes simplex virus (HSV) activity of PGG and related tannins showed a positive correlation between antiviral activity and the number of phenolic hydroxyl groups, suggesting these groups are key interaction points. nih.gov

ComponentContribution to ActivitySource
Galloyl Groups (Positions 1, 2, 3, 4) Essential for antidiabetic and insulin-mimicking activity. nih.gov
Galloyl Group (Position 6) Considered unnecessary or less critical for antidiabetic activity. nih.gov
Phenolic Hydroxyl Groups The number of groups positively correlates with anti-HSV activity. nih.gov

Impact of the Glucose Core as a Scaffold

The D-glucose core is not merely an inert carrier but functions as an optimal scaffold, presenting the galloyl groups in a specific three-dimensional orientation. nih.govresearchgate.net This precise spatial arrangement is crucial for the molecule to effectively bind to and interact with biological targets such as cell surface receptors. nih.govresearchgate.net The flexibility of the PGG molecule, compared to more rigid polyphenols, allows it to adapt its conformation to fit into binding pockets of various proteins and enzymes. mdpi.comnih.gov The scaffold ensures that the numerous phenolic hydroxyl groups on the galloyl moieties are positioned correctly to engage in multivalent binding, which is often a key factor in the high affinity and biological activity of such compounds. dntb.gov.ua

Comparative Analysis with Unthis compound Isomers (e.g., α-PGG vs. β-PGG)

Pentagalloyl glucose exists as two anomers, α-PGG and β-PGG, which differ in the configuration at the anomeric carbon (C-1) of the glucose core. nih.gov The naturally occurring and more commonly studied form is β-PGG. nih.gov However, studies comparing the two isomers have revealed significant differences in their biological potency, underscoring the importance of the core's stereochemistry.

In studies of insulin-mimicking and anti-diabetic properties, both α-PGG and β-PGG were found to be active. However, α-PGG was consistently shown to be the more potent anomer. nih.gov Research demonstrated that α-PGG was more effective at stimulating glucose uptake in 3T3-L1 adipocytes. nih.gov Mechanistic studies revealed that this activity is mediated through the insulin (B600854) receptor (IR), with α-PGG binding to the receptor in a competitive manner and inducing its phosphorylation. nih.gov In vivo studies further confirmed the superior potency of the alpha anomer, as α-PGG was more effective at reducing blood glucose levels and improving glucose tolerance in diabetic mice. nih.gov This suggests that the specific orientation of the galloyl group at the C-1 position, as dictated by the anomeric configuration, has a substantial impact on the molecule's ability to interact with its target receptor.

IsomerRelative Potency (Insulin-Mimicking Activity)Mechanism of ActionSource
α-PGG More potentBinds competitively to the insulin receptor, stimulating its phosphorylation and subsequent signaling pathways. nih.gov
β-PGG Less potentAlso possesses insulin-mimicking activity but is weaker than the α-anomer. nih.gov

Insights from Nonsaccharide Glycosaminoglycan Mimetics

This compound (SPGG) is a prominent member of a class of compounds known as nonsaccharide glycosaminoglycan mimetics (NSGMs). These synthetic molecules are designed to mimic the biological functions of natural glycosaminoglycans (GAGs), which are complex polysaccharides involved in a vast array of physiological and pathological processes. nih.govacs.org GAGs exert their effects primarily by interacting with proteins, but their inherent heterogeneity and polydispersity make them challenging therapeutic agents. acs.org NSGMs like SPGG offer the advantage of being structurally defined, homogenous compounds, allowing for more precise structure-activity relationship (SAR) studies. nih.gov

The core principle behind NSGMs is that the polysaccharide backbone of GAGs often serves as a scaffold to present a specific arrangement of sulfate groups, which are crucial for protein binding. nih.gov By replacing the sugar backbone with a non-saccharide core, such as the pentagalloyl glucose scaffold, it is possible to create smaller, more easily synthesized molecules that retain the ability to interact with GAG-binding proteins. nih.govbohrium.com SAR studies on SPGG and its analogs have provided valuable insights into the molecular requirements for mimicking GAG activity, particularly in the context of inhibiting specific enzymes.

Key findings from research into SPGG as a nonsaccharide GAG mimetic have illuminated the importance of the degree and pattern of sulfation, as well as the spatial orientation of the galloyl groups, in determining both the potency and selectivity of protein inhibition.

Detailed Research Findings: Inhibition of Factor XIa

To understand the interaction between SPGG and the coagulation enzyme Factor XIa (FXIa), a study was conducted using eight variants of SPGG. The results demonstrated that the level of sulfation had a moderate impact on the inhibitory potency against FXIa. nih.gov Interestingly, the anomeric configuration (α vs. β) of the glucose core did not affect the potency. nih.gov The study also revealed that the zymogen factor XI could bind to SPGG with high affinity. nih.gov

Table 1: Inhibition of Coagulation Serine Proteases by SPGG Variants
SPGG VariantAverage No. of SulfatesFXIa IC₅₀ (nM)Thrombin IC₅₀ (µM)Factor Xa IC₅₀ (µM)
β-SPGG-0.5~4920>250>250
β-SPGG-1~6230>250>250
β-SPGG-2~87215.7>250
β-SPGG-4~1015010.5>250
β-SPGG-8~121105.3>250
α-SPGG-2~87412.5>250
α-SPGG-8~121104.8>250
Decasulfated Derivative10250--

Data sourced from a 2014 study on designing allosteric inhibitors of Factor XIa. acs.orgnih.gov

Detailed Research Findings: Inhibition of Cathepsin G

SPGG has also been identified as a potent, allosteric inhibitor of Cathepsin G (CatG), a serine protease involved in inflammation. nih.gov This inhibitory activity highlights the broad potential of SPGG as a GAG mimetic that can target proteins outside of the coagulation cascade. The inhibition was found to be dependent on salt concentration, a characteristic feature of GAG-protein interactions. nih.gov

Table 2: Inhibition of Cathepsin G by SPGG
CompoundTarget EnzymeIC₅₀ (nM)Mechanism of Inhibition
This compound (SPGG)Cathepsin G57 ± 5Allosteric

Data from a study on SPGG as a glycosaminoglycan mimetic allosteric inhibitor of Cathepsin G. nih.gov

These SAR studies underscore the utility of using nonsaccharide scaffolds to probe the structural determinants of GAG-protein interactions. The findings indicate that a pentagalloyl glucose core bearing approximately 10 sulfate groups may represent an optimal configuration for inhibiting FXIa. nih.gov The potent inhibition of Cathepsin G further establishes SPGG as a versatile GAG mimetic. nih.gov The insights gained from these studies are instrumental in the rational design of new NSGMs with improved potency, selectivity, and therapeutic potential for a variety of diseases where GAGs play a critical role.

Advanced Research Methodologies and Analytical Techniques for Sulfated Pentagalloyl Glucose

Quantitative and Qualitative Analysis in Biological Matrices

Accurately measuring SPGG and identifying its metabolites in complex biological samples like plasma, urine, and feces are fundamental to understanding its pharmacokinetics and metabolic pathways. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pentagalloyl glucose (PGG), the non-sulfated precursor to SPGG, and can be adapted for SPGG analysis. researchgate.netnih.gov For PGG, methods often utilize a C18 reverse-phase column with a mobile phase consisting of an acetonitrile (B52724) and acidified water gradient. nih.gov Detection is typically performed using UV spectrophotometry, commonly at a wavelength of 280 nm. nih.gov

A validated HPLC method for a related compound demonstrated high linearity, with correlation coefficients (R²) of 0.9999 over a concentration range of 1-500 μg/mL. e-ajbc.org The limit of detection (LOD) and limit of quantitation (LOQ) were established at 0.92 μg/mL and 2.78 μg/mL, respectively. e-ajbc.org Such methods, when optimized for the higher polarity of SPGG, would be essential for its quantification in biological fluids, requiring careful sample preparation, such as liquid-liquid extraction, to isolate the compound from the complex matrix of plasma. researchgate.net The precision and accuracy of these methods are paramount, with relative standard deviation (RSD) values for repeatability and intermediate precision ideally below 1%. e-ajbc.org

Table 1: Example Validation Parameters for HPLC Quantification of a Related Polyphenol

ParameterResult
Linearity (R²)0.9999
Limit of Detection (LOD)0.92 μg/mL
Limit of Quantitation (LOQ)2.78 μg/mL
Repeatability (RSD)0.12%
Intermediate Precision (RSD)0.12-0.30%
Accuracy (Recovery)101.15% - 102.30%

Data adapted from a validation study on a related compound, pentagalloyl glucose. e-ajbc.org

While HPLC is excellent for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for the structural elucidation and identification of metabolites. nih.govresearchgate.net Studies on the metabolism of PGG reveal that it is first metabolized to gallic acid, which then undergoes further biotransformation, including sulfation, glucuronidation, and methylation. colab.ws

For the analysis of SPGG metabolites, a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, would be coupled with an HPLC system. colab.wsnih.gov This setup allows for the separation of metabolites from the parent compound and endogenous matrix components, followed by their detection and fragmentation. plos.org By operating the mass spectrometer in a negative ion mode, researchers can detect the sulfated metabolites, which characteristically show a neutral loss of the sulfate (B86663) group (SO₃, 80 Da) upon collision-induced dissociation. nih.gov Comparing the mass spectra and retention times of metabolites in samples from dosed animals with those from control groups allows for their identification. colab.ws This approach has been successfully used to identify ten metabolites of PGG in rat urine and five in feces. colab.ws

In Vitro Binding and Enzyme Kinetics Assays

To understand the mechanism of action of SPGG, particularly its role as a mimetic of sulfated glycosaminoglycans like heparin, it is crucial to study its binding to target proteins and its effect on enzyme activity. nih.gov

Competitive binding assays are used to determine if SPGG can compete with natural ligands, such as unfractionated heparin (UFH), for binding to a specific protein. nih.govscienceopen.com Techniques like Surface Plasmon Resonance (SPR) are highly effective for this purpose. scienceopen.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing heparin is then passed over the chip, and the binding is measured. scienceopen.com Subsequently, mixtures of heparin and varying concentrations of SPGG are injected. If SPGG competes for the same binding site, a decrease in the binding signal for heparin will be observed. nih.gov These studies are critical for demonstrating that SPGG functions by modulating the interactions at the SGAG-protein interface. nih.gov The removal of sulfate groups from heparin has been shown to diminish its binding affinity, highlighting the importance of the sulfate moieties that SPGG aims to mimic. nih.govscienceopen.com

Substrate hydrolysis assays are fundamental for characterizing the inhibitory potential of SPGG against specific enzymes. nih.govnih.gov For instance, the inhibitory activity of sulfated pentagalloylglucoside against Factor XIa, a key enzyme in the coagulation cascade, has been demonstrated. nih.gov In these assays, the enzyme's activity is measured by monitoring the rate at which it hydrolyzes a specific substrate. mdpi.com Often, a chromogenic or fluorogenic substrate is used, which releases a colored or fluorescent product upon cleavage by the enzyme. nih.gov

The assay is performed in the absence and presence of various concentrations of the inhibitor (SPGG). The rate of product formation is measured over time, typically using a spectrophotometer or fluorometer. mdpi.com From this data, key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the Michaelis constant (Kₘ), and the maximum reaction velocity (Vₘₐₓ) can be determined by fitting the data to the Michaelis-Menten equation. nih.govlibretexts.org These parameters provide quantitative measures of the inhibitor's potency and can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive). libretexts.org

Table 2: Key Parameters in Enzyme Inhibition Assays

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Kₘ (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vₘₐₓ. It can indicate the affinity of the substrate for the enzyme.
Vₘₐₓ (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (Turnover Number) The number of substrate molecules each enzyme site converts to product per unit time.

This table describes common kinetic parameters used to characterize enzyme inhibitors. nih.govlibretexts.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular interactions between SPGG and its protein targets, complementing experimental data. mdpi.comnih.gov Molecular docking and molecular dynamics simulations are powerful tools used to predict and analyze these interactions at an atomic level.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (SPGG) to a target protein. mdpi.comfrontiersin.org The process involves generating multiple possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. nih.gov A lower, more negative binding energy suggests a stronger, more spontaneous interaction. mdpi.comnih.gov For the precursor PGG, docking studies have predicted high-affinity binding to various vascular proteins, with binding energies often in the range of -8 to -9 kcal/mol. mdpi.comfrontiersin.org These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. frontiersin.orgnih.gov MD simulations model the movement of every atom in the system, providing a dynamic view of the binding interactions and any conformational changes that may occur in the protein or ligand upon binding. frontiersin.org These computational approaches are crucial for identifying key amino acid residues involved in the binding of SPGG, guiding the design of more potent and selective analogs. nih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This technique is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of interaction between a small molecule like pentagalloyl glucose and a protein of interest. nih.govfrontiersin.org

Docking simulations with PGG have been used to explore its interactions with a wide array of protein targets. The process involves preparing the 3D structures of both the ligand (PGG) and the protein, defining a specific binding region (or "box") on the protein, and using algorithms, such as the Lamarckian genetic algorithm found in AutoDock, to calculate the most stable binding poses. nih.govnih.gov The strength of the interaction is quantified by a binding energy score, typically in kcal/mol, where a more negative value indicates a stronger, more spontaneous binding. nih.gov

Research has shown that PGG is predicted to bind with high affinity to various proteins. For instance, it has been shown to interact with the catalytic sites of matrix metalloproteinases (MMPs) and various cytokines, which are crucial in the context of aortic aneurysm development. nih.gov Similarly, docking studies have revealed PGG's potential to interact with proteins in the Vascular Endothelial Growth Factor (VEGF) signaling pathway and with anti-apoptotic proteins from the Bcl-2 family. nih.govsemanticscholar.org These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 1: Predicted Binding Affinities of Pentagalloyl Glucose (PGG) with Various Protein Targets from Molecular Docking Simulations
Protein TargetPredicted Binding Energy (kcal/mol)Biological Context/SignificanceReference
MMP-2 (catalytic site)-8.2Aortic Aneurysm nih.gov
MMP-9 (catalytic site)-8.5Aortic Aneurysm nih.gov
MMP-12 (catalytic site)-8.3Aortic Aneurysm nih.gov
SARS-CoV-2 Spike RBD-8.0Viral Entry Inhibition frontiersin.org
VEGF-A-7.9Angiogenesis Signaling nih.gov
VEGFR-2-8.3Angiogenesis Signaling nih.gov
Bcl-2-8.6Apoptosis Regulation semanticscholar.org
BCL-XL-7.0Apoptosis Regulation semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability and dynamic behavior of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations model the movements and interactions of atoms and molecules for a fixed period, providing a detailed view of the conformational changes and the persistence of interactions, such as hydrogen bonds, within the complex. nih.govnih.gov

For PGG, MD simulations have been used to validate the stability of its binding to targets like the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and P-glycoprotein (P-gp). nih.govresearchgate.net Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over the course of the simulation compared to their initial position. A stable, plateauing RMSD value suggests the complex has reached equilibrium and is structurally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values can highlight flexible regions of the protein, while lower values in the binding site can suggest stabilization upon ligand binding. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes. researchgate.net

In one study, a 10-nanosecond MD simulation of the PGG-SARS-CoV-2 RBD complex confirmed the stability of the interaction predicted by docking. researchgate.net Another investigation used MD simulations to provide insights into the binding affinity of PGG to both the substrate and ATP binding sites of P-gp, a protein involved in multidrug resistance in cancer cells. nih.gov

Table 2: Application of Molecular Dynamics (MD) Simulations in PGG Research
Protein TargetSimulation DurationKey Findings/AnalysesReference
SARS-CoV-2 Spike RBD10 nsVerified the stability of the PGG-protein complex via RMSD analysis. researchgate.net
P-glycoprotein (P-gp)Not SpecifiedProvided insights into binding affinity and suggested tight binding to substrate and ATP sites. nih.gov
Mpro and PLpro (SARS-CoV-2)500 nsAnalyzed RMSD, RMSF, and Radius of Gyration to assess complex stability. researchgate.net

Peptide Fingerprinting for Identifying Binding Sites on Proteins

Peptide fingerprinting is an analytical technique used to identify proteins and map interaction sites. nih.gov The method involves the enzymatic digestion of a target protein (e.g., with elastase or trypsin) into smaller peptide fragments. nih.gov These fragments are then analyzed using mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), to determine their mass and sequence. nih.gov

When this technique is applied to a protein that has been treated with a ligand like PGG, changes in the resulting peptide map compared to an untreated control can reveal binding sites. nih.gov If PGG binds to a specific region of the protein, it can shield that area from enzymatic cleavage, causing certain peptides to decrease in abundance or disappear entirely. nih.govresearchgate.net Conversely, new peptide fragments may appear if the binding of PGG induces a conformational change that exposes a previously hidden cleavage site. nih.gov

This methodology was successfully used to investigate the interaction between PGG and aortic elastin (B1584352). nih.gov By comparing the elastase-generated peptide fingerprints of elastin with and without PGG treatment, researchers could map the regions of the elastin protein where PGG binds. nih.gov The results, when correlated with molecular docking data, indicated that the C-terminal region of the elastin molecule is a high-affinity binding area for PGG. researchgate.net

Emerging Research Avenues and Future Directions for Sulfated Pentagalloyl Glucose

Design and Synthesis of Next-Generation Sulfated Pentagalloyl Glucose Analogues

The creation of next-generation analogues of pentagalloyl glucose is centered on targeted chemical modifications to alter the molecule's physicochemical properties and biological activity. The synthesis of this compound is a prime example of this strategy.

The process involves the chemical sulfation of the parent compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.gov In a typical synthesis, pentagalloyl glucopyranoside is reacted with a trimethylamine (B31210)–sulfur trioxide complex in a solvent mixture. nih.gov This reaction is often facilitated by microwave heating to drive the addition of sulfate (B86663) groups to the galloyl moieties of the PGG molecule. nih.gov

Purification of the resulting product is achieved through methods like size exclusion chromatography. nih.gov This process yields a mixture of sulfated species, with the major constituent being a deca-sulfated form, which corresponds to an average of two sulfate groups per gallic acid ring. nih.gov This modification fundamentally alters the molecule's charge and potential protein-binding capabilities, distinguishing it from its natural precursor.

Further research into next-generation analogues includes the stereoselective preparation of derivatives modified at the C-6 position of the glucose core. For instance, the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose has been shown to yield a compound with significantly higher glucose transport stimulatory activity than the parent PGG molecule. researchgate.net These synthetic strategies highlight a deliberate effort to refine the structure of PGG to create analogues with enhanced and specific biological actions.

Exploration of Novel Therapeutic Targets and Signaling Pathways Beyond Current Discoveries

While the parent PGG molecule is known to interact with a wide range of targets related to inflammation and cancer, its sulfated analogue has been identified as a potent and highly selective inhibitor of a novel therapeutic target: Factor XIa (FXIa). nih.gov FXIa is a critical component of the intrinsic pathway of blood coagulation, and its inhibition is a key strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.

Research has shown that sulfated PGG acts as an allosteric inhibitor of FXIa. nih.gov It demonstrates remarkable selectivity, with inhibitory potency that is over 200-fold greater for FXIa compared to other related factors like Factor Xa and Factor XIIa, and over 1000-fold greater than for thrombin. nih.gov This discovery positions sulfated PGG as a promising candidate for the development of new antithrombotic agents.

Beyond this specific target for the sulfated form, research on the base PGG molecule continues to uncover new pathways that could be relevant for future analogues. These include:

Macrophage Polarization : PGG has been shown to induce anti-inflammatory M2 macrophage polarization, characterized by an increase in the expression of the marker CD206. This is associated with a reduction in the secretion of pro-inflammatory factors like TGF-β and the suppression of the NF-κB signaling pathway. nih.gov

Lipid Metabolism : In preclinical models using Caenorhabditis elegans, PGG was found to alleviate fat accumulation by modulating the expression of genes involved in fat synthesis and consumption, such as mdt-15, aak-2, and nhr-49. acs.org

Gastric Protection : PGG has demonstrated protective effects in models of gastric ulcers by modulating the nitric oxide signaling pathway, specifically by increasing the expression of endothelial nitric oxide synthase (eNOS) while decreasing inducible nitric oxide synthase (iNOS). frontiersin.org

These findings for the parent PGG molecule suggest that its analogues, including sulfated versions, could be further investigated for their effects on metabolic and inflammatory signaling pathways.

Investigation into the Polypharmacological Potential and Multi-Target Engagement

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is central to the therapeutic profile of pentagalloyl glucose and its derivatives. The parent PGG molecule is considered a polypharmacological drug candidate due to its wide array of biological activities, including anti-inflammatory, antiviral, antidiabetic, and antitumor effects. researchgate.net This broad functionality stems from its ability to engage with numerous molecular targets and signaling pathways simultaneously. nih.govmdpi.com

Key pathways modulated by PGG include:

MAPK and IƙBKE : Inhibition of these pathways contributes to its anticancer effects in triple-negative breast cancer. frontiersin.orgresearchgate.net

mTOR Signaling : PGG has been found to directly inactivate the rabies virus by suppressing autophagy through the mTOR-dependent signaling pathway. researchgate.net

NF-κB and STAT3 : These transcription factors are critical targets in PGG's anticancer activity. mdpi.com

The development of sulfated PGG adds another layer to this polypharmacological profile. By introducing sulfation, a potent and selective anticoagulant activity via FXIa inhibition is added to the existing anti-inflammatory and anticancer potential of the core structure. nih.gov This demonstrates how synthetic modification can expand the multi-target engagement of a natural product, creating a single molecular entity with the potential to address complex diseases through parallel mechanisms. For example, in conditions involving both thrombosis and inflammation (thromboinflammation), a compound like sulfated PGG could theoretically offer a dual therapeutic benefit.

CompoundTherapeutic AreaKey Molecular Targets / PathwaysReference
Pentagalloyl Glucose (Parent) CancerMAPK, IƙBKE, NF-κB, STAT3, GSK3β/β-catenin mdpi.comfrontiersin.orgresearchgate.netmedchemexpress.com
Pentagalloyl Glucose (Parent) InflammationNF-κB, TGF-β, TNF-α, IL-6 nih.govfrontiersin.org
Pentagalloyl Glucose (Parent) Viral InfectionsmTOR-dependent autophagy researchgate.net
This compound (Analogue) ThrombosisFactor XIa (FXIa) nih.gov

Advanced Preclinical Models for Efficacy and Mechanism Validation

The evaluation of PGG and its analogues relies on a variety of advanced preclinical models to validate their therapeutic efficacy and elucidate their mechanisms of action. A significant area of this research has been the use of PGG to treat abdominal aortic aneurysms (AAAs), with multiple animal models being employed. nih.gov

These models are designed to replicate the key pathological features of AAA, including extracellular matrix degradation and aortic dilation.

Elastase-Induced AAA Models : In these models, a solution of pancreatic porcine elastase is applied to the aorta of animals such as mice, rats, or pigs. nih.govmdpi.comaip.org This enzymatic digestion degrades the elastin (B1584352) fibers in the aortic wall, leading to the formation of an aneurysm. These models are used to test PGG's ability to stabilize the existing extracellular matrix and prevent further expansion. mdpi.comnih.gov

Calcium Chloride-Induced AAA Models : Periadventitial application of calcium chloride (CaCl2) to the aorta induces a chronic inflammatory response and calcification, resulting in aneurysm development. nih.govmdpi.com Studies using this model have shown that PGG treatment can reduce calcium deposits and preserve the biomechanical properties of the aorta. mdpi.com

Angiotensin II Infusion Models : In genetically susceptible mice, continuous infusion of Angiotensin II is used to induce AAA, primarily through mechanisms involving inflammation and hypertension. nih.gov

Beyond in vivo animal studies, in vitro and ex vivo models are crucial for mechanism validation. These include cell cultures of vascular smooth muscle cells and endothelial cells to study cellular responses to PGG, and aortic organ cultures to examine tissue-level effects on protein expression, such as TGF-β. nih.govnih.gov

Preclinical ModelAnimalCondition StudiedKey Findings for PGGReference
Topical Elastase InjuryMouse, Rat, PigAbdominal Aortic Aneurysm (AAA)Preserves elastic lamina; suppresses pathological expansion. nih.govmdpi.comnih.gov
Topical Calcium Chloride (CaCl2) InjuryMouse, RatAbdominal Aortic Aneurysm (AAA)Reduces calcium deposits; preserves cyclic strain. nih.govmdpi.com
Angiotensin II InfusionMouseAbdominal Aortic Aneurysm (AAA)Used to model inflammation-driven AAA. nih.gov
Indomethacin-Induced GastropathyRatGastric UlcerReduces gastric lesions; modulates NO/eNOS/iNOS pathway. frontiersin.org
Caenorhabditis elegansNematodeFat Accumulation / Lipid MetabolismReduces fat accumulation by modulating metabolic genes. acs.org

Together, these advanced models provide a robust framework for validating the therapeutic potential of PGG and its next-generation analogues like this compound, paving the way for future clinical translation.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing sulfated pentagalloyl glucose?

this compound (PGG) is synthesized via enzymatic sulfation of the parent compound, 1,2,3,4,6-pentagalloyl glucose, using sulfotransferases. Structural characterization employs techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (e.g., identification in plant extracts like Hippophaë rhamnoides) .
  • Mass Spectrometry (MS) to confirm molecular weight and sulfation patterns (e.g., differentiation between tetragalloyl and pentagalloyl derivatives) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy for resolving galloyl group positions and sulfate esterification sites .

Q. How does this compound interact with globular proteins, and what experimental approaches quantify these interactions?

Sulfated PGG binds to proteins via surface adsorption, driven by hydrophobic interactions and hydrogen bonding. Key methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and dissociation constants (e.g., Kd ≈ 40 mM for bovine serum albumin) .
  • Fluorescence Quenching : Monitors conformational changes in proteins (e.g., red shifts in BSA tryptophan emission spectra) .
  • Localized Surface Plasmon Resonance (LSPR) : Measures real-time binding kinetics (e.g., log concentration-dependent α-amylase inhibition) .

Q. What in vitro models are used to evaluate sulfated PGG’s stabilization of extracellular matrix components like elastin?

  • Elastase Degradation Assays : Incubate arterial tissue with elastase, followed by sulfated PGG treatment. Quantify preservation of elastic laminae via histology or mechanical testing .
  • Collagenase Resistance Studies : Measure PGG’s ability to reduce collagen degradation under enzymatic or mechanical stress using tensile testing .

Advanced Research Questions

Q. How should experimental designs be structured to assess sulfated PGG’s efficacy in preventing aortic aneurysms in vivo?

  • Animal Models : Use elastase-induced abdominal aortic aneurysm (AAA) in rodents. Key parameters include:
    • Intervention : Intravenous or nanoparticle-mediated PGG delivery (e.g., 10 mg/kg/day for 14 days) .
    • Controls : Saline or non-sulfated PGG groups to isolate sulfate-specific effects.
    • Outcomes : Aortic diameter measurement via ultrasound, elastin/collagen content via Verhoeff-Van Gieson staining, and MMP activity assays .

Q. How can contradictory data on sulfated PGG’s biomechanical effects in native arteries be reconciled?

Discrepancies arise from differences in:

  • Dosage : High concentrations (>50 μM) may induce precipitation, confounding mechanical testing .
  • Model Systems : In vitro studies using decellularized scaffolds vs. in vivo models with intact vasculature .
  • Resolution : Combine atomic force microscopy (AFM) for nanoscale elastin-PGG interactions and bulk tissue tensile testing .

Q. What strategies address sulfated PGG’s multitarget effects in inflammatory pathways?

  • Transcriptomic Profiling : RNA sequencing of treated vs. untreated vascular smooth muscle cells to identify pathways (e.g., NF-κB, TGF-β) .
  • Competitive Binding Assays : Use fluorescence polarization to differentiate PGG’s affinity for pro-inflammatory targets (e.g., Factor XIa vs. α-amylase) .

Q. What advanced analytical techniques resolve sulfated PGG’s dose-dependent aggregation in complex biological matrices?

  • Dynamic Light Scattering (DLS) : Monitors nanoparticle aggregation kinetics in serum-containing media .
  • Cryo-Electron Microscopy (Cryo-EM) : Visualizes PGG-protein complexes at near-atomic resolution .
  • Meta-Analysis : Pool data from multiple AAA studies to establish dose-response curves (e.g., Table 2 in ).

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